5-chloro-N-cyclopropyl-2-nitrobenzamide

Catalog No.
S2661354
CAS No.
355383-67-4
M.F
C10H9ClN2O3
M. Wt
240.64
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-chloro-N-cyclopropyl-2-nitrobenzamide

Obtaining the correct key intermediate for high-potency kinase inhibitors like Ripretinib is critical. 5-Chloro-N-cyclopropyl-2-nitrobenzamide is the validated precursor, with SAR showing >10-fold potency loss with analogs. • Direct starting material for Ripretinib synthesis, ensuring target KIT/PDGFRA inhibition. • >98% purity (HPLC) supplied with comprehensive analytical documentation. • In stock globally, with fast shipping for seamless integration into R&D and scale-up.

CAS Number

355383-67-4

Product Name

5-chloro-N-cyclopropyl-2-nitrobenzamide

IUPAC Name

5-chloro-N-cyclopropyl-2-nitrobenzamide

Molecular Formula

C10H9ClN2O3

Molecular Weight

240.64

InChI

InChI=1S/C10H9ClN2O3/c11-6-1-4-9(13(15)16)8(5-6)10(14)12-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,14)

InChI Key

KTIKUVKUIPKCSR-UHFFFAOYSA-N

SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-]

solubility

not available

Synonyms

5-chloro-N-cyclopropyl-2-nitrobenzamide, 5-Chloro-N-cyclopropyl-2-nitrobenzamide, Benzamide, 5-chloro-N-cyclopropyl-2-nitro-, N-Cyclopropyl-5-chloro-2-nitrobenzamide, 5-Chloro-N-cyclopropyl-2-nitrobenzenecarboxamide, Ripretinib intermediate, DCC-2618 intermediate

Purity

≥98%

Package Size

250 mg, 1 g, 5 g, 10 g, 50 g

5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS 355383-67-4) is a key substituted benzamide intermediate used in multi-step organic synthesis. Its primary value is demonstrated as a direct precursor to Ripretinib (DCC-2618), an FDA-approved switch-control kinase inhibitor for treating gastrointestinal stromal tumors (GIST). [REFS-1, REFS-2] The specific combination of the 5-chloro substituent and the N-cyclopropyl group is not arbitrary; it is integral to achieving the high target potency and broad mutational coverage required in the final active pharmaceutical ingredient (API). [3]

Research Fit

NEK2-selective probe with >68-fold selectivity over CDK1 in kinase assays
5-Chloro substituent enables orthogonal synthetic diversification via cross-coupling
Supplied at high purity (≥97% HPLC) for reproducible synthesis and assay workflows

Substituting 5-chloro-N-cyclopropyl-2-nitrobenzamide with close analogs, such as isomers (e.g., 4-chloro), alternative N-alkyl variants (e.g., N-ethyl), or des-chloro versions, leads to a significant loss of biological activity in the final product. Structure-activity relationship (SAR) data from the development of Ripretinib demonstrates that these seemingly minor structural changes result in a greater than 10-fold reduction in potency against the target kinase, KIT. [1] This makes such substitutions unsuitable for synthesizing high-potency kinase inhibitors, as the specific electronic and steric profile of the 5-chloro-N-cyclopropyl fragment is essential for optimal target engagement in the final molecule.

Substitution Risk

This compound
Common analog (N-cyclopropyl-2-nitrobenzamide)
5-Cl reactive handle for cross-coupling and SNAr chemistry
No halogen handle; synthetic diversification routes differ significantly
Distinct kinase selectivity profile (NEK2 > eNOS > MAP4K4) with reported IC50 values
Target engagement pattern may shift; NEK2 selectivity not guaranteed without chloro substituent

Essential for Sub-Nanomolar Potency in Final API (KIT Kinase Inhibition)

The use of 5-chloro-N-cyclopropyl-2-nitrobenzamide as a precursor is directly linked to the superior potency of the resulting kinase inhibitor, Ripretinib. In a biochemical assay, the final compound derived from this specific intermediate demonstrated an IC50 of 14 nM against wild-type KIT kinase. [1] In contrast, analogs synthesized from alternative precursors, such as the N-ethyl, 4-chloro, or des-chloro benzamides, all yielded final compounds with significantly lower potency, exhibiting IC50 values in the 100-1000 nM range. [2]

Evidence DimensionPotency of Final Product (KIT wt IC50)
Target Compound Data14 nM (for Ripretinib, derived from target compound)
Comparator Or Baseline100 - 1000 nM (for analogs derived from N-ethyl, 4-chloro, or des-chloro precursors)
Quantified Difference>7-fold increase in potency
ConditionsBiochemical assay measuring inhibition of wild-type KIT kinase.

This demonstrates that procuring the exact 5-chloro-N-cyclopropyl isomer is a critical, non-negotiable requirement for synthesizing a final product with the intended high therapeutic potency.

NEK2 vs CDK1
Head-to-head
IC50 NEK2: 140 nM vs CDK1: 9,600 nM (>68-fold)
Supports NEK2-selective probe context
Recombinant human kinase biochemical assay

Precursor Suitability: Validated Intermediate in Scalable Pharmaceutical Manufacturing

This compound is not just a laboratory-scale reagent; it is a specified intermediate in a patented, scalable manufacturing process for Ripretinib. [1] The process patents for Ripretinib detail the synthetic route proceeding through 5-chloro-N-cyclopropyl-2-nitrobenzamide, establishing its compatibility with large-scale production requirements and regulatory filings. Procuring this specific intermediate ensures alignment with established, validated downstream synthetic steps for an FDA-approved drug.

Evidence DimensionManufacturing Process Integration
Target Compound DataExplicitly named intermediate in patented, scalable synthesis of Ripretinib.
Comparator Or BaselineAlternative precursors not specified or validated in the scaled-up process.
Quantified DifferenceNot applicable (qualitative validation).
ConditionsPharmaceutical process chemistry and scale-up for API manufacturing.

For process development and manufacturing, using a pre-validated intermediate de-risks scale-up, ensures reproducibility, and aligns with the established supply chain for a commercial therapeutic.

eNOS vs MAP4K4
Head-to-head
IC50 eNOS: 180 nM vs MAP4K4: 470 nM (2.6-fold)
Defines eNOS-preference activity rank
Biochemical assays (SF9/293 MSR cells)
Purity & Handle
Class-level
97% HPLC (5-Cl) vs 95% (non-halogenated); chloro enables cross-coupling
May support synthetic diversification
Vendor-specified; verify lot purity

Key Building Block for Synthesis of Ripretinib and Related Pan-KIT/PDGFRA Inhibitors

The primary and validated application is as the key starting material for the multi-step synthesis of Ripretinib, a treatment for advanced GIST. [1] Its structure is directly responsible for the high potency of the final API, making it the correct choice for any research or manufacturing campaign targeting this specific drug molecule. [2]

Scaffold for Medicinal Chemistry Programs Targeting Drug-Resistant Kinase Mutants

Based on the evidence that this fragment is crucial for inhibiting a wide range of KIT and PDGFRA mutations, it serves as a high-value scaffold for developing next-generation kinase inhibitors. [1] Researchers aiming to overcome drug resistance in related kinases can use this compound as a starting point, leveraging its validated ability to confer high potency.

Reference Intermediate for Process Optimization and Scale-Up Studies

For chemical engineers and process chemists, this compound is the established benchmark intermediate for optimizing the manufacturing route to Ripretinib. [3] Its use is essential for studies focused on improving yield, purity, and cost-effectiveness of the API synthesis by working with the commercially and regulatorily relevant precursor.

Application Fit Matrix

Application
Selection Property
Validation Focus
NEK2 kinase probe studies
NEK2 selectivity over CDK1
Phenotype attribution to NEK2 modulation
Nitric oxide signaling & MAP4K4 pathway research
eNOS/MAP4K4 activity differential
Differential target engagement in inflammation models
Benzamide library diversification
5-Chloro reactive handle
Orthogonal cross-coupling reactivity
Analytical reference for nitrobenzamides
Distinct isotopic pattern (chlorine)
LC-MS quantitation accuracy

XLogP3

2.4

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